5-(Benzyloxy)-2-nitrobenzoic acid
Overview
Description
5-(Benzyloxy)-2-nitrobenzoic acid is an organic compound with the molecular formula C14H11NO5. It is a derivative of benzoic acid, where the benzene ring is substituted with a benzyloxy group at the 5-position and a nitro group at the 2-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
It’s worth noting that benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Benzoic acid derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Benzoic acid derivatives can influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine .
Result of Action
Benzoic acid derivatives can have a variety of effects, depending on their specific targets and the pathways they affect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(Benzyloxy)-2-nitrobenzoic acid. Factors such as temperature, light, and humidity can affect the stability of the compound . Additionally, the physiological environment within the body (such as pH and the presence of other molecules) can influence the compound’s action and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-nitrobenzoic acid typically involves the following steps:
Nitration of Benzoic Acid: The starting material, benzoic acid, undergoes nitration to introduce a nitro group at the 2-position. This is achieved by treating benzoic acid with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.
Benzylation: The nitrated benzoic acid is then subjected to benzylation to introduce the benzyloxy group at the 5-position. This is typically done using benzyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can be esterified to form esters using alcohols in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid or hydrochloric acid as catalysts.
Major Products
Reduction: 5-(Benzyloxy)-2-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Esterification: Methyl 5-(benzyloxy)-2-nitrobenzoate, ethyl 5-(benzyloxy)-2-nitrobenzoate, etc.
Scientific Research Applications
5-(Benzyloxy)-2-nitrobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific biological pathways.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
5-(Methoxy)-2-nitrobenzoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
5-(Ethoxy)-2-nitrobenzoic acid: Similar structure but with an ethoxy group instead of a benzyloxy group.
2-Nitrobenzoic acid: Lacks the benzyloxy group, making it less hydrophobic.
Uniqueness
5-(Benzyloxy)-2-nitrobenzoic acid is unique due to the presence of both the benzyloxy and nitro groups, which confer distinct chemical and physical properties. The benzyloxy group increases the compound’s hydrophobicity and potential for π-π interactions, while the nitro group provides a site for redox reactions and further functionalization.
Properties
IUPAC Name |
2-nitro-5-phenylmethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c16-14(17)12-8-11(6-7-13(12)15(18)19)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIYIFIIMHKYIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462758 | |
Record name | 5-benzyloxy-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61340-15-6 | |
Record name | 5-benzyloxy-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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